molecular formula C10H13IN2O2 B11791828 Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11791828
M. Wt: 320.13 g/mol
InChI Key: OOHSCIJXVSYBJP-UHFFFAOYSA-N
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Description

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an allyl iodide with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • Ethyl 1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom and the allyl group. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

ethyl 4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13IN2O2/c1-4-6-13-7(3)8(11)9(12-13)10(14)15-5-2/h4H,1,5-6H2,2-3H3

InChI Key

OOHSCIJXVSYBJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)C)CC=C

Origin of Product

United States

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